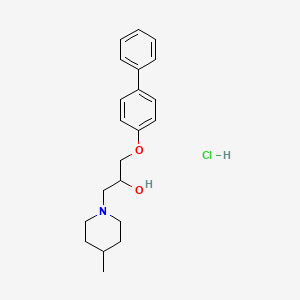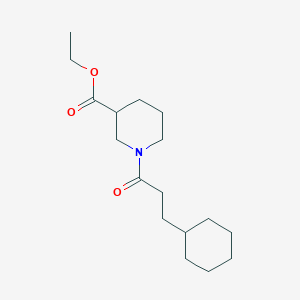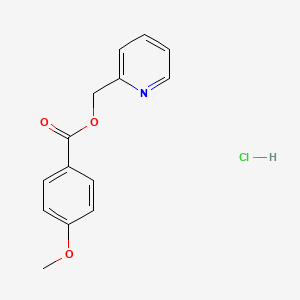![molecular formula C12H12F3N3O B4055286 2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol CAS No. 333746-45-5](/img/structure/B4055286.png)
2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol
Übersicht
Beschreibung
2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol is a useful research compound. Its molecular formula is C12H12F3N3O and its molecular weight is 271.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.09324650 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research has demonstrated the utility of similar triazole compounds in catalysis, particularly in the oxidation of alcohols and transfer hydrogenation of ketones. For example, half-sandwich ruthenium(II) complexes with triazole-based organosulfur/-selenium ligands have shown promising results in the catalytic oxidation of alcohols and transfer hydrogenation, highlighting the role of triazole compounds in enhancing catalytic efficiency (Saleem et al., 2013). These findings suggest that derivatives of 2-propanol, such as the one , could potentially be involved in similar catalytic processes, offering a new avenue for the development of efficient catalysts.
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of triazole derivatives have been extensively studied, revealing their versatility and potential in creating new materials. A study on the synthesis of new bis-1,2,4-triazole derivatives has led to the preparation of compounds with potential applications in various fields, including pharmaceuticals and materials science (Bekircan & Bektaş, 2006). This underscores the importance of triazole compounds in the development of new chemical entities with diverse applications.
Antimicrobial Agents
The development of antimicrobial agents is another significant area of application for triazole compounds. A study focused on the design, synthesis, and characterization of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, demonstrating the antibacterial and antifungal efficacy of these compounds (Bhat et al., 2016). This suggests that compounds like "2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol" may also hold potential as antimicrobial agents, contributing to the ongoing search for new and effective treatments for infections.
Photophysical Properties for Biomarker Development
The exploration of photophysical properties of triazole compounds has also been a focus of recent research. For example, the study on the assessment of acute toxicity and cytotoxicity of fluorescent markers produced by cardanol and glycerol to different biological models has highlighted the low acute toxicity of these compounds, suggesting their potential safe use as fluorescent markers (Pelizaro et al., 2019). This research area opens up possibilities for using triazole derivatives in developing novel biomarkers for various applications, including biodiesel quality control and biomedical imaging.
Eigenschaften
IUPAC Name |
2-[3-phenyl-5-(trifluoromethyl)triazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-11(2,19)10-9(12(13,14)15)16-17-18(10)8-6-4-3-5-7-8/h3-7,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSBIISYVIQTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=NN1C2=CC=CC=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154592 | |
| Record name | α,α-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333746-45-5 | |
| Record name | α,α-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333746-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({[2-(benzyloxy)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4055206.png)
![4-{[2-[acetyl(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4055210.png)
![2-(4-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4055211.png)


![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4055237.png)
![6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4055238.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4055255.png)
![2-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-1,2-oxazinane](/img/structure/B4055272.png)

![5-[3-ethoxy-4-(2-hydroxyethoxy)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4055293.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methyl-N-(tetrahydro-3-furanyl)-1,3-oxazole-4-carboxamide](/img/structure/B4055306.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4055321.png)
